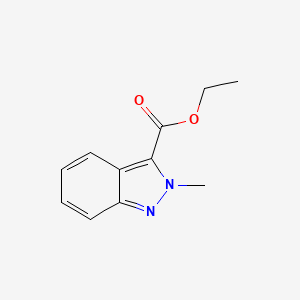

ethyl 2-methyl-2H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRAWGDDLJAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427631 | |

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405275-87-8 | |

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for ethyl 2-methyl-2H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of the indazole core, followed by a regioselective N-methylation. Particular emphasis is placed on controlling the regioselectivity of the methylation step to preferentially obtain the desired N2-isomer.

Synthesis Overview

The synthesis of this compound is primarily achieved through two key stages:

-

Synthesis of Ethyl 1H-indazole-3-carboxylate: This initial step involves the construction of the core indazole ring system with the desired ethyl carboxylate functionality at the 3-position.

-

N-Methylation of Ethyl 1H-indazole-3-carboxylate: This crucial step introduces a methyl group onto one of the nitrogen atoms of the indazole ring. The primary challenge lies in directing the methylation to the N2 position to yield the target compound, as methylation can also occur at the N1 position.

This guide will provide detailed experimental protocols for both stages, supported by quantitative data and diagrams to illustrate the reaction pathways.

Stage 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

A reliable method for the synthesis of the starting material, ethyl 1H-indazole-3-carboxylate, is the [3+2] cycloaddition of benzyne and ethyl diazoacetate.[1]

Experimental Protocol

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), charge 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Add anhydrous THF to the flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of TBAF in THF (1.8 equiv) dropwise to the stirred reaction mixture.

-

After the addition is complete, continue stirring at -78 °C for 1.5 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between EtOAc and saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 1H-indazole-3-carboxylate.

Quantitative Data

| Reactant/Product | Molar Ratio | Yield |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1.0 | - |

| Ethyl diazoacetate | 1.5 | - |

| Tetrabutylammonium fluoride (TBAF) | 1.8 | - |

| Ethyl 1H-indazole-3-carboxylate | - | Typically high |

Note: Specific yields can vary depending on the reaction scale and purification efficiency.

Stage 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

The regioselective methylation of the N2 position of the indazole ring is a critical step. While direct methylation often leads to a mixture of N1 and N2 isomers, the Mitsunobu reaction offers a pathway to achieve high selectivity for the N2 position.

N2-Selective Methylation via Mitsunobu Reaction (Proposed Pathway)

Experimental Protocol (Adapted)

Materials:

-

Ethyl 1H-indazole-3-carboxylate

-

Triphenylphosphine (PPh₃)

-

Methanol

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and methanol (2.3 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 10 minutes.

-

Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the pure this compound.

Quantitative Data (Anticipated)

| Reactant/Product | Molar Ratio | Anticipated Yield |

| Ethyl 1H-indazole-3-carboxylate | 1.0 | - |

| Triphenylphosphine (PPh₃) | 2.0 | - |

| Methanol | 2.3 | - |

| DEAD or DIAD | 2.0 | - |

| This compound | - | Moderate to high |

| Ethyl 1-methyl-1H-indazole-3-carboxylate | - | Minor product |

Note: The ratio of N2 to N1 isomer and the overall yield will depend on the specific reaction conditions and the substrate.

Alternative N-Methylation Strategies

Direct N-alkylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is another approach. However, this method often results in a mixture of N1 and N2 isomers, necessitating careful separation. The choice of base and solvent plays a crucial role in the regioselectivity of this reaction. For instance, using potassium carbonate in DMF has been reported for N-alkylation of similar indazole systems.

Visualization of Synthesis Pathways

Diagram 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

Caption: [3+2] Cycloaddition for Indazole Core Formation.

Diagram 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

Caption: Regioselectivity in N-Methylation of Indazole.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of the N-methylation step to ensure high regioselectivity. The [3+2] cycloaddition provides an efficient route to the ethyl 1H-indazole-3-carboxylate precursor. For the subsequent methylation, the Mitsunobu reaction stands out as a promising method for achieving high N2-selectivity. For researchers and drug development professionals, understanding and optimizing these synthetic pathways are crucial for the efficient production of this important pharmaceutical intermediate. Further investigation into specific reaction conditions for the N2-methylation of ethyl 1H-indazole-3-carboxylate using the Mitsunobu reaction is recommended to establish a high-yielding and scalable process.

References

Spectroscopic and Synthetic Profile of Ethyl 1-Methyl-1H-indazole-3-carboxylate: A Technical Overview

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The precise substitution pattern on the indazole ring system, including the position of N-alkylation, is critical for biological activity and physicochemical properties. This technical guide focuses on the synthesis and spectroscopic characterization of ethyl 1-methyl-1H-indazole-3-carboxylate, a key intermediate in the development of various therapeutic candidates. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The structural elucidation of ethyl 1-methyl-1H-indazole-3-carboxylate is supported by a combination of spectroscopic techniques. The data presented herein is compiled from typical characterization results for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.25 | t | 1H | Ar-H |

| 4.45 | q | 2H | -O-CH₂ -CH₃ |

| 4.10 | s | 3H | N-CH₃ |

| 1.45 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

| Chemical Shift (δ) (ppm) | Assignment |

| ~163.0 | C=O (Ester) |

| ~140.0 | C (Quaternary) |

| ~135.0 | C (Quaternary) |

| ~127.0 | Ar-CH |

| ~123.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~61.0 | -O-CH₂ -CH₃ |

| ~35.0 | N-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Sample state: KBr pellet or thin film. Data is representative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

| m/z | Interpretation |

| 204.09 | [M]⁺ (Molecular Ion) |

| 175.08 | [M - C₂H₅]⁺ |

| 159.05 | [M - OC₂H₅]⁺ |

| 131.06 | [M - COOC₂H₅]⁺ |

Ionization method: Electron Ionization (EI). The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.23 g/mol .[1]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and spectroscopic analysis of ethyl 1-methyl-1H-indazole-3-carboxylate.

Synthesis of Ethyl 1-Methyl-1H-indazole-3-carboxylate

A common route for the synthesis of N-alkylated indazole esters involves the alkylation of the corresponding indazole-3-carboxylate.

General Procedure:

-

To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, sodium hydride) is added portion-wise at room temperature under an inert atmosphere.

-

The resulting mixture is stirred for a specified period to ensure complete deprotonation.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-indazole-3-carboxylate.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, or a thin film is cast from a volatile solvent onto a salt plate (e.g., NaCl).

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) is a common method for obtaining fragmentation patterns of small organic molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the structure of the molecule.

Conclusion

This technical guide provides a summary of the expected spectroscopic data and general synthetic and analytical protocols for ethyl 1-methyl-1H-indazole-3-carboxylate. While this information serves as a valuable reference for researchers in the field, it is important to note the isomeric nature of the presented data in the absence of verified spectra for the 2-methyl-2H-indazole analog. The methodologies and data interpretation workflows described are fundamental to the characterization of novel indazole derivatives and will aid in the advancement of drug discovery and development programs.

References

Biological Activity of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with ethyl 2-methyl-2H-indazole-3-carboxylate derivatives and their close structural analogs. The indazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

While specific and extensive biological data for this compound derivatives are not abundantly available in the public domain, the closely related 2H-indazole-3-carboxamide derivatives have been shown to possess significant biological activity, particularly as antagonists of the EP4 receptor, a key target in cancer immunotherapy. The following tables summarize the quantitative data for these analogous compounds.

Table 1: Anticancer Activity of 2H-Indazole-3-Carboxamide Derivatives as EP4 Receptor Antagonists

| Compound ID | R Group | IC50 (nM) vs. EP4 Receptor | Reference |

| 1 | H | 3106 ± 80.1 | [1] |

| 7 | Phenyl | 68.0 ± 0.8 | [1] |

| 14 | 4-Fluorophenyl | 1.1 ± 0.1 | [1] |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the EP4 receptor activity in a GloSensor cAMP assay. Lower IC50 values indicate higher potency.

Table 2: Antiproliferative Activity of Other Indazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [2] |

| 2f | HepG2 (Liver) | 0.80 | [2] |

| 2f | MCF-7 (Breast) | 0.34 | [2] |

| 2a | MCF-7 (Breast) | 1.15 | [2] |

| 2a | HCT116 (Colon) | 4.89 | [2] |

Note: The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these compounds. The following are representative protocols for key experiments.

Synthesis of 2-Methyl-2H-indazole-3-carboxylate Derivatives

The synthesis of 2-methyl-2H-indazole-3-carboxylate derivatives typically starts with the N-alkylation of a commercially available indazole-3-carboxylate ester.

Materials:

-

Methyl 1H-indazole-3-carboxylate

-

Methyl iodide (or other alkylating agent)

-

Potassium hydroxide (KOH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N1 and N2 isomers. The 2H-regioisomer (2-methyl-2H-indazole-3-carboxylate) typically has a higher Rf value.[1]

-

Characterize the final product using 1H-NMR, 13C-NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Microplate incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding the context of the biological data.

EP4 Receptor Antagonist Signaling Pathway

Many 2H-indazole-3-carboxamide derivatives exert their anticancer effects by antagonizing the EP4 receptor, which is involved in tumor growth and immune suppression.

Caption: EP4 receptor antagonist signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the development and testing of novel indazole derivatives.

Caption: Experimental workflow for indazole derivatives.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives and their analogs. The provided data, protocols, and visualizations are intended to support further research into this promising class of compounds for the development of novel therapeutics.

References

ethyl 2-methyl-2H-indazole-3-carboxylate analogs and their discovery

An In-depth Technical Guide on the Discovery and Development of Ethyl 2-Methyl-2H-indazole-3-carboxylate Analogs

Abstract

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] This technical guide focuses on the discovery, synthesis, and biological evaluation of this compound analogs. It provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental protocols associated with the development of these compounds, with a particular emphasis on their role as potent antagonists of the prostanoid EP4 receptor for applications in cancer immunotherapy.

Introduction: The Therapeutic Potential of 2H-Indazole-3-Carboxylate Analogs

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1] While 1H-indazole is thermodynamically more stable, synthetic compounds with the 2H-indazole scaffold have demonstrated significant and diverse biological activities, making them attractive candidates for drug discovery.[1]

Analogs of this compound have emerged as a promising class of therapeutic agents with a range of biological activities, including:

-

Cancer Immunotherapy: As potent and selective antagonists of the prostanoid EP4 receptor, these compounds can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][3]

-

Inflammation and Autoimmune Disorders: By blocking calcium-release activated calcium (CRAC) channels, certain indazole-3-carboxamides can stabilize mast cells and inhibit the release of pro-inflammatory mediators.[4][5]

-

Antimicrobial and Anti-inflammatory Agents: Some 2H-indazole derivatives have shown dual action as antimicrobial and anti-inflammatory agents, with activity against various pathogens and inhibition of COX-2.[6]

This guide will delve into the core aspects of the discovery and development of these multifaceted compounds, providing researchers and drug development professionals with a detailed understanding of their chemical synthesis, biological activity, and therapeutic potential.

Synthesis of this compound and Its Analogs

The synthesis of 2H-indazole-3-carboxylate analogs typically begins with the N-alkylation of a commercially available indazole-3-carboxylate ester. A common starting material is methyl 1H-indazole-3-carboxylate. The N-alkylation step is crucial as it yields a mixture of two regioisomers, the 1H- and 2H-isomers, which can be separated by silica gel chromatography.[2] Notably, the 2H-regioisomer generally exhibits a higher Rf value in thin-layer chromatography (TLC) analysis compared to the 1H-regioisomer.[2]

Subsequent modifications can be made to the ester group, often involving hydrolysis to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of analogs.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating 2H-indazole-3-carboxamide analogs.

Caption: A generalized synthetic scheme for producing 2H-indazole-3-carboxamide analogs.

Structure-Activity Relationship (SAR) Studies

Systematic SAR exploration is critical for optimizing the potency and drug-like properties of lead compounds. For the 2H-indazole-3-carboxamide series, studies have revealed key structural features that influence their biological activity.

-

Importance of the 2H-Regioisomer: A consistent finding is the preference for the 2H-indazole regioisomer for potent biological activity. For instance, in the context of EP4 receptor antagonists, 2H-indazole analogs exhibited low nanomolar antagonistic activity, whereas their 1H-counterparts had significantly higher IC50 values, often exceeding 10 μM.[2]

-

Substitutions on the Indazole Ring: The introduction of various electron-donating or electron-withdrawing substituents on the benzene ring of the indazole core is generally well-tolerated and can enhance potency.[2]

-

Nature of the Amide Substituent: The substituent on the amide nitrogen plays a crucial role in determining the compound's activity. For CRAC channel blockers, the specific regiochemistry of the amide linker is critical for the inhibition of calcium influx.[4][5]

Quantitative SAR Data for EP4 Receptor Antagonists

The following table summarizes the in vitro activity of a selection of 2H-indazole-3-carboxamide analogs as EP4 receptor antagonists.

| Compound | R1 | R2 | IC50 (nM) [cAMP Assay] |

| 7 | H | H | 68.0 ± 0.8 |

| 14 | 4-F | H | 1.1 ± 0.1 |

| 17 | H | H (1H-isomer) | >10,000 |

| 26 | 4-F | H (1H-isomer) | >10,000 |

Data sourced from a study on EP4 receptor antagonists.[2]

Mechanism of Action: Targeting the PGE2/EP4 Signaling Pathway

A primary mechanism of action for several potent 2H-indazole-3-carboxylate analogs is the antagonism of the prostanoid EP4 receptor. The prostaglandin E2 (PGE2)/EP4 signaling pathway is implicated in various physiological and pathological processes, including inflammation and cancer.[3]

In the context of cancer, tumor-derived PGE2 can suppress the anti-tumor activity of immune cells by binding to the EP4 receptor on these cells. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling that promotes an immunosuppressive tumor microenvironment.[2] By blocking the EP4 receptor, 2H-indazole-3-carboxamide analogs can inhibit this immunosuppressive signaling, thereby enhancing the efficacy of cancer immunotherapies.[3]

PGE2/EP4 Signaling Pathway

The diagram below illustrates the PGE2/EP4 signaling pathway and the inhibitory action of 2H-indazole-3-carboxylate analogs.

Caption: Inhibition of the PGE2/EP4 signaling cascade by 2H-indazole-3-carboxylate analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of new chemical entities. The following is a representative protocol for a key assay used in the characterization of EP4 receptor antagonists.

GloSensor™ cAMP Assay

This assay is used to measure the real-time changes of intracellular cAMP levels in response to receptor activation or inhibition.[2]

Objective: To determine the antagonistic activity of test compounds against the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4).

-

GloSensor™ cAMP Reagent (Promega).

-

PGE2 (Prostaglandin E2).

-

Test compounds (2H-indazole-3-carboxylate analogs).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

White, opaque 96-well microplates.

-

Luminometer.

Workflow:

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

CAS number and molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, molecular structure, and synthetic methodologies, presented in a format tailored for research and development professionals.

Compound Identification and Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 405275-87-8 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |

| Molecular Weight | 204.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| SMILES | O=C(OCC)c1n(C)nc2c1cccc2 | Predicted |

| InChI Key | Predicted based on structure | Predicted |

Molecular Structure

The molecular structure of this compound consists of a bicyclic indazole core. A methyl group is attached to the nitrogen at position 2 (N2), and an ethyl carboxylate group is attached to the carbon at position 3.

Figure 1. Molecular Structure of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the N-alkylation of a suitable indazole precursor. The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Proposed Synthetic Pathway

A likely synthetic route involves the methylation of ethyl 1H-indazole-3-carboxylate. This reaction would proceed via nucleophilic substitution, where the indazole nitrogen attacks a methylating agent.

General Experimental Protocol (Inferred)

This protocol is inferred from procedures for analogous N-alkylation of indazole carboxylates.

-

Preparation: To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

-

Reaction: Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.

-

Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (4H, multiplet) in the range of 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around 4.0-4.5 ppm. A quartet for the ethyl ester methylene group (2H) around 4.4 ppm and a triplet for the ethyl ester methyl group (3H) around 1.4 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the ester around 160-165 ppm. The N-methyl carbon around 35-40 ppm. The ethyl ester methylene carbon around 61 ppm and the methyl carbon around 14 ppm. |

| Mass Spec | Expected molecular ion peak (M+) at m/z = 204.09. |

| IR (KBr) | Aromatic C-H stretching around 3000-3100 cm⁻¹. C=O stretching of the ester around 1700-1720 cm⁻¹. C=N and C=C stretching in the aromatic region around 1450-1600 cm⁻¹. |

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound itself, the broader class of indazole derivatives is of significant interest in drug discovery.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including but not limited to:

-

Oncology: As inhibitors of various kinases.

-

Anti-inflammatory: Targeting enzymes such as cyclooxygenase (COX).

-

Antimicrobial: Exhibiting activity against bacteria and fungi.

-

Central Nervous System (CNS) Disorders: Acting on receptors such as serotonin (5-HT) receptors.

Given its structure, this compound may serve as a key intermediate in the synthesis of more complex, biologically active molecules. Its ester functionality provides a convenient handle for further chemical modifications, such as amide formation, to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block. While detailed experimental and biological data for this specific molecule are sparse in the public domain, its structural similarity to other well-studied indazole derivatives suggests its potential as a synthetic intermediate for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for ethyl 2-methyl-2H-indazole-3-carboxylate is limited. This guide provides an overview of the known properties of related indazole compounds and details the standard experimental protocols for determining the solubility and stability of a novel chemical entity like this compound, in line with industry and regulatory standards.

Introduction

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety. This guide provides a comprehensive overview of the solubility and stability considerations for this compound, offering detailed experimental protocols for their determination and a framework for the logical assessment of these properties.

While specific data for the title compound is scarce, information on the parent molecule, 2-methyl-2H-indazole-3-carboxylic acid, indicates it is a white solid with slight solubility in DMSO and methanol.[2] The recommendation to store the carboxylic acid derivative in a refrigerator suggests a potential for degradation under ambient conditions, a property that may be shared by its ethyl ester counterpart.[2]

Physicochemical Properties of Related Indazole Derivatives

To provide a contextual understanding, the following table summarizes the physicochemical properties of the closely related 2-methyl-2H-indazole-3-carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 217-219 °C | [2] |

| Boiling Point | 417.4 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Refrigerator | [2] |

Note: This data is for the carboxylic acid derivative, not the ethyl ester.

Indazole chemistry indicates that the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] The stability of the 2-methyl-2H-indazole isomer is therefore an important consideration in its handling and formulation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Experimental Protocols for Solubility Determination

3.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Compound Addition: Add a small volume of the DMSO stock solution to a multi-well plate. Subsequently, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a short period, typically 1 to 2 hours.

-

Precipitation Detection: The amount of precipitated compound is measured. Common detection methods include:

-

Nephelometry: Measures the scattering of light by insoluble particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the compound in the supernatant is determined by measuring its UV absorbance at a specific wavelength.

-

LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant after separation of the solid.

-

3.1.2. Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true solubility" and is crucial for pre-formulation and formulation development.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer of interest (e.g., water, PBS at various pH values).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

Stability Assessment

The chemical stability of a drug substance determines its shelf-life and is a critical quality attribute. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocols for Stability Studies

4.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. These studies involve subjecting the drug substance to conditions more severe than the accelerated stability conditions.

Protocol:

-

Hydrolytic Stability:

-

Dissolve or suspend this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions.

-

Samples are typically heated (e.g., 60-80 °C) to accelerate degradation.

-

Analyze samples at various time points to determine the extent of degradation and identify major degradation products. The primary degradation pathway for an ester under these conditions is likely hydrolysis to the corresponding carboxylic acid (2-methyl-2H-indazole-3-carboxylic acid) and ethanol.

-

-

Oxidative Stability:

-

Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), in solution.

-

Conduct the experiment at room temperature or slightly elevated temperatures.

-

Analyze samples at different time points to assess degradation. The indazole ring itself may be susceptible to oxidation.

-

-

Thermal Stability:

-

Expose the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) with and without humidity control.

-

Analyze the samples at various time points for any signs of degradation.

-

-

Photostability:

-

Expose the solid drug substance and its solution to light sources as specified in ICH Q1B guidelines (a combination of visible and UV light).

-

A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analyze the exposed and control samples to evaluate the impact of light. Indazole derivatives have been reported to be sensitive to photodegradation.[5][6]

-

4.1.2. ICH Stability Testing

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the retest period for a drug substance and the shelf-life for a drug product.[7][8][9][10][11]

Protocol:

-

Batch Selection: At least three primary batches of the drug substance should be included in the stability program.

-

Storage Conditions: Samples are stored under long-term and accelerated conditions. For a drug substance intended for storage in a temperate climate (Zone II), the conditions are:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Samples are tested at specified time intervals. For long-term studies, this is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is usually at 0, 3, and 6 months.

-

Analytical Testing: At each time point, the samples are tested for a range of quality attributes, including appearance, assay, degradation products, and any other specific tests relevant to the drug substance.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for determining the solubility and stability of a new chemical entity like this compound.

Conclusion

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. GSRS [precision.fda.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. researchgate.net [researchgate.net]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Ethyl 2-Methyl-2H-Indazole-3-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethyl 2-methyl-2H-indazole-3-carboxylate core is a prominent scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid bicyclic structure, coupled with the synthetic tractability of the ester and other functional groups, provides a robust framework for developing novel therapeutics. This guide delves into the synthesis, biological activities, and therapeutic potential of this important heterocyclic motif, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization is a critical aspect of its utility in drug discovery. The initial N-methylation of a 1H-indazole-3-carboxylate precursor is a key step that often yields a mixture of N1 and N2 isomers, with the desired N2 isomer being the 2-methyl-2H-indazole variant.

A general synthetic route to 2H-indazole-3-carboxamide derivatives, which are a major class of compounds derived from the ethyl ester scaffold, is outlined below. This multi-step process typically begins with the N-alkylation of a commercially available methyl 1H-indazole-3-carboxylate. This reaction generates a mixture of the 1H and 2H regioisomers, which can be separated by silica gel chromatography. The 2H-regioisomer is then subjected to hydrolysis of the methyl ester to the corresponding carboxylic acid. Finally, amide coupling with a variety of amines yields the desired 2H-indazole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of 2H-Indazole-3-Carboxamide Derivatives

Step 1: N-Alkylation of Methyl 1H-Indazole-3-Carboxylate

-

To a solution of methyl 1H-indazole-3-carboxylate in anhydrous dimethylformamide (DMF), potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature.

-

The appropriate alkyl bromide is then added, and the reaction is stirred for approximately 3 hours at room temperature.

-

The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to separate the N1 and N2 alkylated isomers.

Step 2: Hydrolysis of the Methyl Ester

-

The purified methyl 2-alkyl-2H-indazole-3-carboxylate is dissolved in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

-

Lithium hydroxide monohydrate (LiOH·H₂O) is added, and the reaction mixture is heated to approximately 45°C for 3 hours.

-

After cooling to room temperature, the organic solvents are removed under reduced pressure.

-

The aqueous residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to yield the 2-alkyl-2H-indazole-3-carboxylic acid.

Step 3: Amide Coupling

-

To a solution of the 2-alkyl-2H-indazole-3-carboxylic acid in DMF, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) are added.

-

The desired amine is then added, and the reaction mixture is stirred at room temperature for approximately 6 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to afford the final 2H-indazole-3-carboxamide derivative.

Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets, demonstrating its broad therapeutic potential.

Prostanoid EP4 Receptor Antagonists

A significant area of research has focused on the development of 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor.[1][2] The EP4 receptor, a G-protein coupled receptor (GPCR), is activated by prostaglandin E2 (PGE2) and is implicated in various pathological processes, including inflammation, pain, and cancer. Antagonism of the EP4 receptor is a promising strategy for the treatment of these conditions.

The antagonistic activity of these compounds is typically evaluated using a GloSensor™ cAMP assay, which measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition.

The EP4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

This assay is used to determine the potency of compounds in inhibiting the EP4 receptor.

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the human EP4 receptor and a GloSensor™ cAMP plasmid.

-

Cell Seeding: Transfected cells are seeded into 96-well plates and incubated.

-

Compound Preparation: Test compounds are serially diluted to various concentrations.

-

Assay Procedure:

-

The cell culture medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP reagent and incubated for 2 hours at room temperature.

-

Test compounds are added to the wells, followed by the addition of a PGE2 solution to stimulate the EP4 receptor.

-

Luminescence is measured immediately using a plate reader.

-

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Derivatives of 2H-indazole-3-carboxylate have shown inhibitory activity against several key kinases involved in tumor growth, angiogenesis, and survival.

-

VEGFR-2 and EGFR Inhibitors: Some 5-ethylsulfonyl-indazole-3-carboxamide derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for tumor angiogenesis and proliferation.

-

Pim Kinase Inhibitors: The indazole core has also been utilized to develop inhibitors of Pim kinases, which are serine/threonine kinases implicated in cell survival and proliferation in various cancers.

Both VEGFR-2 and EGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.

A common method to assess the inhibitory activity of compounds against specific kinases is a radiometric or fluorescence-based in vitro kinase assay.

-

Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (radiolabeled or modified for detection), and test compound.

-

Reaction Setup:

-

The kinase, substrate, and test compound are incubated together in a suitable kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

-

Termination and Detection:

-

The reaction is stopped, typically by adding a solution like EDTA.

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP and measuring radioactivity. For fluorescence-based assays, a specific antibody or reagent that detects the phosphorylated substrate is used.

-

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Apoptosis Regulators: MCL-1/BCL-2 Inhibitors

Recent research has explored the use of the indazole scaffold to develop dual inhibitors of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2). These proteins are key anti-apoptotic members of the BCL-2 family, and their overexpression is a common mechanism of cancer cell survival and resistance to therapy. Dual inhibition of MCL-1 and BCL-2 can restore the apoptotic pathway in cancer cells.

MCL-1 and BCL-2 prevent apoptosis by binding to and sequestering pro-apoptotic proteins like BIM, BAK, and BAX. Inhibition of MCL-1 and BCL-2 releases these pro-apoptotic factors, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various derivatives based on the 2H-indazole-3-carboxylate scaffold against different biological targets.

Table 1: Prostanoid EP4 Receptor Antagonism of 2H-Indazole-3-Carboxamide Derivatives

| Compound ID | R¹ Group | IC₅₀ (nM) | Assay |

| 1 | H | 3106 ± 80.1 | GloSensor cAMP |

| 7 | H | 68.0 ± 0.8 | GloSensor cAMP |

| 14 | 4-Fluorobenzyl | 1.1 ± 0.1 | GloSensor cAMP |

Data from Wang et al., J Med Chem, 2023.[1]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line |

| 8g | VEGFR-2 | - | HCT-116 |

| 8g | EGFR | - | MCF-7 |

| 8h | VEGFR-2 | - | HCT-116 |

| 8h | EGFR | - | MCF-7 |

| 51j | GSK-3 | 18 | - |

Note: Specific IC₅₀ values for VEGFR-2 and EGFR for compounds 8g and 8h were not provided in the abstract, but they were reported to be in the nanomolar range. Data for 51j is for a related 1H-indazole-3-carboxamide.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited in the public domain, studies on related indazole-3-carboxamide synthetic cannabinoid receptor agonists provide some insights into the potential metabolic fate of this scaffold. These studies indicate that indazole-3-carboxamides are often rapidly metabolized in vitro, primarily through ester hydrolysis to the corresponding carboxylic acid, and are highly protein-bound in vivo. The predicted in vivo hepatic clearance is generally much slower than the in vitro intrinsic clearance, suggesting the potential for longer in vivo half-lives.

Conclusion

The this compound scaffold is a highly valuable and versatile core structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, including potent and selective antagonism of the EP4 receptor, inhibition of key kinases in oncology, and modulation of apoptosis, underscore its significance in the development of novel therapeutics. The continued exploration of this privileged scaffold is likely to yield new and improved drug candidates for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

A Technical Guide to the Research Landscape of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of research surrounding ethyl 2-methyl-2H-indazole-3-carboxylate. Due to the limited direct research on this specific compound, this guide focuses on the synthesis of structurally related analogs and the potential biological activities inferred from derivatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key reactions are provided. Visual diagrams created using Graphviz are included to illustrate synthetic pathways and biological mechanisms.

Physicochemical Properties

While specific experimental data for this compound is scarce in the reviewed literature, some basic properties can be noted from chemical suppliers.

| Property | Value | Source |

| Molecular Weight | 204.23 g/mol | [1] |

| Purity | 95% | [1] |

| Appearance | Solid | [1] |

| CAS Number | 405275-87-8 | [1] |

Synthesis and Experimental Protocols

A definitive, detailed synthesis protocol for this compound was not found in the reviewed literature. However, based on the synthesis of the closely related methyl ester, a plausible synthetic route involves the N-alkylation of ethyl 1H-indazole-3-carboxylate. This reaction is known to produce a mixture of the N1 and N2 alkylated isomers, which can be separated by chromatography.

A general workflow for this synthesis is proposed below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

A detailed protocol for the synthesis of the precursor, ethyl 1H-indazole-3-carboxylate, has been reported.[2]

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure: [2]

-

A flame-dried, three-necked round-bottomed flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Anhydrous THF is added, and the mixture is cooled to -78 °C.

-

A 1 M solution of TBAF in THF (1.8 equiv) is added dropwise over 40 minutes.

-

The reaction mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.

-

After stirring for an additional 12 hours, the reaction mixture is concentrated by rotary evaporation.

-

The residue is poured into a separatory funnel containing EtOAc and saturated aqueous NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with EtOAc.

-

The combined organic extracts are dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate.

Yield: 82%[2]

Experimental Protocol: N-Alkylation of Methyl 1H-indazole-3-carboxylate (Analogous Reaction)

The following protocol for the N-alkylation of the corresponding methyl ester provides a strong basis for the synthesis of the target compound.[3]

Materials: [3]

-

Methyl 1H-indazole-3-carboxylate

-

Potassium hydroxide (KOH)

-

Anhydrous dimethylformamide (DMF)

-

Alkylating agent (e.g., methyl iodide for methylation)

Procedure: [3]

-

To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH.

-

Stir the mixture at room temperature.

-

Add the alkylating agent and continue stirring for 3 hours.

-

The reaction yields a mixture of the 1-methyl and 2-methyl regioisomers.

-

The isomers are separated by silica gel chromatography.

Yields of Isomers: [3]

-

1H-regioisomer: 52-58%

-

2H-regioisomer: 30-35%

Spectroscopic Data of Related Compounds

No specific spectroscopic data for this compound was found. However, data for related indazole derivatives are presented below for comparative purposes.

Table 1: Spectroscopic Data for Indazole-3-Carboxamide Derivatives [4]

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (M+ + 1) |

| N-benzyl-1H-indazole-3-carboxamide | 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680 | 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H) | 252.06 |

| N,N-diethyl-1H-indazole-3-carboxamide | 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 675 | 1.23 (t, 6H), 3.52-3.77 (m, 4H), 7.28 (t, 1H, J = 5.4 Hz), 7.42 (t, 1H, J = 5.8 Hz), 7.64 (d, 1H, J = 6.4 Hz), 8.04 (d, 1H, J = 6.2 Hz), 13.76 (s, 1H) | 218.14 |

| N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 3416, 3175, 2970, 2856, 1644, 1538, 1471, 1372, 1296, 1157, 1048, 950, 864, 750 | 2.42 (t, 4H), 3.44 (q, 2H), 3.59 (t, 6H), 7.22 (t, 1H, J = 5.6 Hz), 7.41 (t, 1H, J = 5.8 Hz), 7.62 (d, 1H, J = 6.4 Hz), 8.08 (d, 1H, J = 6.2 Hz), 8.24 (brt, 1H), 13.64 (s, 1H) | Not Reported |

Potential Biological Activity and Signaling Pathway

While no biological activity data exists for this compound, extensive research on 2H-indazole-3-carboxamide derivatives suggests that they are potent and selective antagonists of the Prostaglandin E₂ receptor subtype 4 (EP4).[3][5] This indicates a high probability that this compound would also exhibit activity at this receptor.

The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E₂ (PGE₂), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various pathological processes, including inflammation and cancer progression. As an antagonist, this compound would likely block the binding of PGE₂ to the EP4 receptor, thereby inhibiting these downstream effects.

Caption: Potential mechanism of action of this compound as an EP4 receptor antagonist.

Biological Assay: EP4 Receptor Antagonism

A common method to assess the antagonistic activity of compounds against the EP4 receptor is the GloSensor™ cAMP assay.[3]

Principle: [3] This is a cell-based assay that measures changes in intracellular cAMP levels. Cells expressing the EP4 receptor are engineered to also express a modified luciferase enzyme that is sensitive to cAMP levels. An increase in cAMP leads to a conformational change in the luciferase, resulting in light emission. An antagonist will compete with an agonist (like PGE₂) and prevent this increase in cAMP, thus reducing the light signal.

General Protocol Outline: [3]

-

HEK293 cells are co-transfected with a plasmid encoding the human EP4 receptor and a plasmid for the GloSensor™ cAMP reporter.

-

Cells are seeded into 96-well plates.

-

Cells are incubated with the test compound (e.g., this compound) at various concentrations.

-

The cells are then stimulated with a known EP4 agonist (e.g., PGE₂).

-

Luminescence is measured using a plate reader.

-

The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect, is calculated from the dose-response curve.

Table 2: Biological Activity of 2H-Indazole-3-Carboxamide Derivatives as EP4 Antagonists [3]

| Compound | R¹ Group | IC₅₀ (nM) |

| 7 | H | 68.0 ± 0.8 |

| 8 | 4-F | 1.1 ± 0.1 |

| 9 | 4-Cl | 1.5 ± 0.2 |

| 10 | 4-Br | 2.0 ± 0.3 |

| 11 | 4-CH₃ | 3.5 ± 0.4 |

| 12 | 4-OCH₃ | 4.2 ± 0.5 |

| 13 | 3-F | 2.8 ± 0.3 |

| 14 | 3-Cl | 1.3 ± 0.1 |

| 15 | 3-CH₃ | 5.1 ± 0.6 |

| 16 | 2-F | 6.5 ± 0.7 |

Data for a series of 2H-indazole-3-carboxamides with different substituents on the N-benzyl group.[3]

This data strongly suggests that the 2H-indazole scaffold is a promising starting point for the development of potent EP4 receptor antagonists. Further research is warranted to synthesize this compound and evaluate its biological activity to confirm this hypothesis.

References

Methodological & Application

detailed synthesis protocol for ethyl 2-methyl-2H-indazole-3-carboxylate

Application Note: Synthesis of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

Introduction

This compound is a key structural motif found in various biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of N-substituted indazoles, particularly the regioselective alkylation at the N-2 position, presents a common challenge. This document outlines a detailed protocol for the synthesis of this compound, commencing with the preparation of the precursor, ethyl 1H-indazole-3-carboxylate, followed by its N-methylation and subsequent purification to isolate the desired N-2 isomer.

Experimental Protocols

This synthesis is presented in two main stages:

-

Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate.

-

Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate to yield this compound.

Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate via [3+2] Cycloaddition

This procedure is adapted from a known method involving the cycloaddition of benzyne and a diazo compound.[1]

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (3.65 g, 32.0 mmol).

-

Add anhydrous THF (360 mL) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

With vigorous stirring, add a 1 M solution of TBAF in THF (57.6 mL, 57.6 mmol) dropwise over approximately 40 minutes.

-

After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.

-

Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight (approximately 12-16 hours). The solution will typically turn orange.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture to about 100 mL using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing EtOAc (150 mL) and saturated aqueous NaHCO₃ (200 mL).

-

Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an orange oil.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc as the eluent to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.

Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate

The N-alkylation of the indazole ring typically yields a mixture of N-1 and N-2 regioisomers, which can be separated by chromatography.[2][3] This protocol is a general method adapted for methylation.

Materials:

-

Ethyl 1H-indazole-3-carboxylate (from Stage 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain a mixture of ethyl 1-methyl-1H-indazole-3-carboxylate and this compound. Separate the two isomers by silica gel column chromatography to isolate the desired this compound.[3]

Data Presentation

| Compound | Stage | Starting Materials | Yield | Physical Appearance |

| Ethyl 1H-indazole-3-carboxylate | 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate | ~82%[1] | Off-white solid[1] |

| This compound | 2 | Ethyl 1H-indazole-3-carboxylate, Methyl iodide | Varies (isomer ratio dependent on conditions) | Not specified |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for N-Alkylation of Indazole-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a pivotal structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, indazole-3-carboxylates serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. The N-alkylation of the indazole ring, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers.[1][2] The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[1][3] Achieving high regioselectivity is crucial for efficient synthesis and to avoid the costly and time-consuming separation of isomers.[1]

These application notes provide detailed protocols and compiled data for the selective N1- and N2-alkylation of indazole-3-carboxylate intermediates, designed to guide researchers in developing robust and scalable synthetic routes.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors.

-

Base and Solvent System: The selection of the base and solvent is paramount in controlling the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][4] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1] Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][5]

-

Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity. While a variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, can be used, the reaction conditions often play a more significant role in determining the final product distribution.[4][6]

-

Substituents on the Indazole Ring: Electronic and steric effects of substituents on the indazole ring can impact the N1/N2 ratio. For instance, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have been shown to favor N2-alkylation.[4][6]

Data Presentation: Reaction Conditions and Regioselectivity

The following tables summarize quantitative data from various studies on the N-alkylation of indazole-3-carboxylates, showcasing the impact of different reaction parameters on product distribution.

Table 1: Conditions for N1-Alkylation of Indazole-3-Carboxylates

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | >95:5 | 90-98 | [7] |

| 1H-Indazole-3-carboxylate intermediates | Alkyl bromide or tosylate | NaH | THF | RT | 16-24 | Predominantly N1 | Not specified | [1] |

| C-3 substituted indazoles | Alkyl bromide | NaH | THF | Not specified | Not specified | >99:1 | Not specified | [4][6] |

| Indazole-3-carboxylic acid | Alkylating agents | NaH | THF | Not specified | Not specified | Selective N1 | 51-96 | [4] |

Table 2: Conditions for N2-Alkylation of Indazole-3-Carboxylates

| Indazole Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, PPh3, DEAD/DIAD | THF | 50 | 2 | Predominantly N2 | >90 | [7] |

| Indazole | Alcohol, PPh3, DEAD/DIAD | THF | Not specified | Not specified | 1:2.5 | 58 (N2) | [8] |

Table 3: Conditions Yielding Mixtures of N1- and N2-Alkylated Indazole-3-Carboxylates

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Not specified | Not specified | 38:46 | 38 (N1), 46 (N2) | [7] |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 | DMF | RT | 17 | 44:40 | 44 (N1), 40 (N2) | [7] |

| Indazole | Isobutyl bromide | K2CO3 | DMF | 120 | Not specified | 58:42 | 47 (N1), 25 (N2) | [5] |

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride